Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate
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Overview
Description
Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate is a complex organic compound that belongs to the class of prostanoids. Prostanoids are a group of bioactive lipids that play crucial roles in various physiological processes, including inflammation, vascular homeostasis, and reproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is formed through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxy and Oxo Groups: Hydroxy and oxo groups are introduced through selective oxidation and reduction reactions.
Formation of the Heptanoate Chain: The heptanoate chain is attached through esterification reactions involving ethyl alcohol and heptanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of prostanoid synthesis and reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and cancer.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets, such as prostanoid receptors. These interactions trigger a cascade of intracellular signaling pathways that regulate various physiological processes, including inflammation, vasodilation, and platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Shares similar structural features and biological activities.
Prostaglandin F2α: Another prostanoid with comparable physiological effects.
Thromboxane A2: Involved in platelet aggregation and vasoconstriction.
Uniqueness
Ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its dual hydroxy groups and extended heptanoate chain contribute to its versatility in various chemical reactions and its potential therapeutic applications .
Properties
IUPAC Name |
ethyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-3-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27-4-2/h14-15,17-19,21,23,25H,3-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDCZROIKIHUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)OCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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